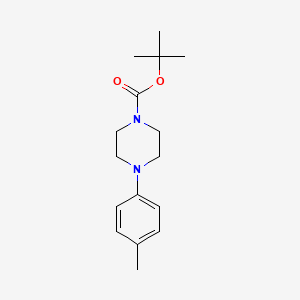

1-Boc-4-(4-methylphenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXGRCUZGMGJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-(4-methylphenyl)piperazine (CAS 681482-19-9): Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Boc-4-(4-methylphenyl)piperazine (CAS: 681482-19-9), a key intermediate in modern medicinal chemistry. The document details its primary synthetic route via the palladium-catalyzed Buchwald-Hartwig amination, offering a deep dive into the reaction mechanism and a validated, step-by-step experimental protocol. Furthermore, it outlines the expected physicochemical properties and analytical characterization techniques essential for structural verification. The guide explores the compound's critical role as a versatile building block, stemming from the strategic use of the tert-butoxycarbonyl (Boc) protecting group, which enables regioselective functionalization. Applications in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system and oncology, are discussed. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Introduction: The Strategic Importance of Arylpiperazines

The Piperazine Moiety: A Privileged Scaffold in Drug Design

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, earning it the designation of a "privileged scaffold."[1] Its prevalence is attributed to a unique combination of physicochemical properties. The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.[2] This feature is particularly advantageous for oral bioavailability and for designing drugs that must cross the blood-brain barrier. Consequently, the arylpiperazine core is a cornerstone of many drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics, as well as agents for oncology and infectious diseases.[1][3][4]

The Role of the Boc Protecting Group

The synthesis of complex molecules containing a monosubstituted piperazine requires precise control over reactivity. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for one of the piperazine nitrogens. Its steric bulk effectively prevents the protected nitrogen from participating in reactions, thereby directing functionalization to the free secondary amine.[1] This strategy is fundamental to the utility of precursors like 1-Boc-piperazine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), unmasking the secondary amine for subsequent elaboration.

Overview of this compound

This compound, also known as tert-butyl 4-(p-tolyl)piperazine-1-carboxylate, is a specific N-arylpiperazine intermediate. It combines the versatile 1-Boc-piperazine scaffold with a 4-methylphenyl (p-tolyl) group. This substitution pattern makes it a valuable precursor for a wide range of more complex target molecules where the p-tolyl group may contribute to target binding or modulate pharmacokinetic properties. Its synthesis is most efficiently achieved through modern cross-coupling methodologies.

Synthesis and Mechanism

Primary Synthetic Route: Buchwald-Hartwig Amination

The formation of the C-N bond between the piperazine ring and the aryl group is most effectively accomplished via the Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a powerful and versatile alternative to harsher, classical methods like nucleophilic aromatic substitution.[6][7] The reaction involves the coupling of an amine (1-Boc-piperazine) with an aryl halide (e.g., 4-bromotoluene) in the presence of a palladium catalyst, a phosphine ligand, and a base.[8]

Catalytic Cycle Mechanism

The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle. While several variations exist depending on the specific catalyst and ligand system, the generally accepted mechanism proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.

-

Amine Coordination and Deprotonation: The amine (1-Boc-piperazine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple, breaking away from the palladium center to form the desired C-N bond and regenerate the active Pd(0) catalyst, which re-enters the cycle.[7]

Rationale for Reagent Selection

The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful selection of each component:

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium-dibenzylideneacetone complexes (e.g., Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species.[9]

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and promoting both the oxidative addition and the final reductive elimination steps.[6] Common choices include bidentate ligands like XantPhos and BINAP, which have been shown to be highly effective.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaO-t-Bu) is frequently used, although carbonates like cesium carbonate (Cs₂CO₃) are also effective, particularly for sensitive substrates.[6]

-

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the base and deactivation of the catalyst.[6]

Visual Workflow: Synthesis via Buchwald-Hartwig Amination

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound that can be adapted for scale.

Materials and Equipment

-

Reagents: 1-Boc-piperazine, 4-bromotoluene, Palladium(II) acetate (Pd(OAc)₂), XantPhos, Sodium tert-butoxide (NaO-t-Bu), Anhydrous toluene, Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel.

-

Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and hotplate, inert gas line (Nitrogen or Argon), septa, syringes, rotary evaporator, column chromatography setup.

Step-by-Step Synthesis Procedure

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), XantPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Reagent Addition: Add 1-Boc-piperazine (1.2 equiv) and 4-bromotoluene (1.0 equiv) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

-

Quenching: Dilute the reaction mixture with ethyl acetate and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Protocol Validation and Rationale

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

-

Anhydrous Solvent: Water can react with the strong base (NaO-t-Bu) and interfere with the catalytic cycle.

-

Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 2:1 is often optimal for bidentate ligands like XantPhos to ensure the formation of the active catalytic species.

-

Aqueous Work-up: This step removes the inorganic base and salts from the crude product mixture.

-

Chromatography: This is the standard method for removing unreacted starting materials, catalyst residues, and any byproducts to achieve high purity of the final compound.

Physicochemical Properties and Characterization

Summary of Properties

| Property | Value | Source |

| CAS Number | 681482-19-9 | [10][11] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | Calculated |

| Molecular Weight | 276.38 g/mol | |

| Appearance | Expected to be an off-white to yellow solid | General Observation |

| IUPAC Name | tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate | IUPAC Nomenclature |

Analytical Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most informative tool for confirming the structure. Expected characteristic signals (in CDCl₃) include:

-

A singlet around 1.4-1.5 ppm integrating to 9H, corresponding to the tert-butyl protons of the Boc group.

-

A singlet around 2.3 ppm integrating to 3H for the methyl protons on the tolyl group.

-

Two multiplets for the piperazine ring protons: one around 3.1-3.2 ppm (4H, adjacent to the aryl group) and another around 3.5-3.6 ppm (4H, adjacent to the Boc group).

-

Two doublets in the aromatic region (approx. 6.8-7.2 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure, showing distinct signals for the Boc carbonyl (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the aromatic carbons, the piperazine carbons, and the methyl carbons.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would show the protonated molecular ion [M+H]⁺ at m/z ≈ 277.2. Fragmentation patterns may show the loss of the Boc group or the tert-butyl cation.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would display key stretching frequencies, including a strong C=O stretch for the Boc carbamate group around 1690 cm⁻¹ and C-H stretches for the alkyl and aromatic groups.

Visual Workflow: Analytical Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. This compound|CAS 681482-19-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

An In-Depth Technical Guide to tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, analytical characterization, and its role as a versatile intermediate in the development of novel therapeutics.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When functionalized with an aryl group, as in the case of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate, it forms a class of compounds with broad biological activities. The Boc-protected nitrogen atom offers a stable yet readily cleavable handle for further synthetic transformations, making this compound a valuable starting material for the synthesis of complex molecular architectures. The 4-methylphenyl (p-tolyl) group can also play a crucial role in molecular recognition by interacting with specific biological targets.

Physicochemical Properties

Understanding the fundamental physicochemical properties of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 879487-98-6 | [1][2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.38 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |

Synthesis and Purification

The synthesis of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction provides an efficient and versatile method for the formation of the crucial carbon-nitrogen bond between the aryl ring and the piperazine moiety.[3][4][5]

Synthetic Workflow: Buchwald-Hartwig Amination

The general workflow for the synthesis involves the coupling of tert-butyl piperazine-1-carboxylate with an appropriate aryl halide, in this case, 4-bromotoluene or a related p-tolyl electrophile.

Caption: General workflow for the synthesis of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.

Detailed Experimental Protocol

The following protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of arylpiperazine derivatives and can be adapted for the specific synthesis of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.[6]

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

4-Bromotoluene (1.0-1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03-0.08 eq)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (~2.0 eq)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, BINAP, and the base.

-

Add tert-butyl piperazine-1-carboxylate and 4-bromotoluene to the flask.

-

Add anhydrous toluene via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate and data from closely related analogues.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the p-tolyl group (two doublets in the aromatic region and a singlet for the methyl group), the piperazine ring protons (two sets of multiplets), and a singlet for the nine equivalent protons of the tert-butyl group.

-

Aromatic protons (p-tolyl): ~6.8-7.2 ppm (two doublets, 4H)

-

Piperazine protons (N-CH₂): ~3.6 ppm (multiplet, 4H)

-

Piperazine protons (Ar-N-CH₂): ~3.2 ppm (multiplet, 4H)

-

Methyl protons (p-tolyl): ~2.3 ppm (singlet, 3H)

-

tert-Butyl protons: ~1.5 ppm (singlet, 9H)

-

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the p-tolyl group, the piperazine carbons, the carbonyl carbon of the Boc group, the quaternary carbon, and the methyl carbons of the tert-butyl group, and the methyl carbon of the tolyl group.[10]

-

Carbonyl carbon (C=O): ~155 ppm

-

Aromatic carbons (p-tolyl): ~120-150 ppm

-

Quaternary carbon (Boc): ~80 ppm

-

Piperazine carbons: ~40-55 ppm

-

tert-Butyl carbons: ~28 ppm

-

Methyl carbon (p-tolyl): ~20 ppm

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton (277.2).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[11][12]

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C-H stretch (aliphatic): ~2975-2850 cm⁻¹

-

C=O stretch (carbamate): ~1690 cm⁻¹

-

C-N stretch: ~1240 cm⁻¹ and ~1170 cm⁻¹

-

C-O stretch: ~1160 cm⁻¹

Caption: Analytical workflow for the characterization of tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring, which can then be further functionalized.

The arylpiperazine moiety is a common feature in many approved drugs and clinical candidates targeting a variety of receptors and enzymes, particularly in the central nervous system (CNS). This structural motif is often found in compounds with antipsychotic, antidepressant, and anxiolytic activities.[13] The 4-methylphenyl group can contribute to the binding affinity and selectivity of the final compound for its biological target. For instance, related arylpiperazine derivatives have been explored as ligands for serotonin and dopamine receptors.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate. Based on data for analogous compounds, it may cause skin and eye irritation.[3][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

Conclusion

Tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Buchwald-Hartwig amination and the presence of a readily manipulable Boc-protecting group make it an attractive starting material for the construction of diverse compound libraries for drug discovery. The inherent properties of the arylpiperazine scaffold suggest its utility in the development of new therapeutic agents, particularly for CNS disorders. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in research and development.

References

- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. connectjournals.com [connectjournals.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Boc-4-(4-methylphenyl)piperazine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Privileged Scaffold in Modern Synthesis

tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate, commonly referred to as 1-Boc-4-(4-methylphenyl)piperazine, is a key synthetic intermediate in the field of medicinal chemistry. Its structure combines a piperazine ring, a "privileged scaffold" found in numerous bioactive molecules, with a lipophilic 4-methylphenyl (tolyl) group and a bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group. This arrangement makes it an invaluable building block for creating complex molecular architectures targeting a wide range of therapeutic areas.

The success of any synthetic transformation, purification process, or formulation effort hinges on a fundamental physicochemical property: solubility.[1][2] Understanding how this compound behaves in various organic solvents is not merely a matter of convenience; it is a critical parameter that dictates reaction efficiency, influences purification strategies (such as crystallization and chromatography), and is essential for preparing stock solutions for biological screening.[3] Low solubility can lead to unpredictable results, poor bioavailability in downstream studies, and significant challenges in process scale-up.[4][5]

This in-depth guide provides a comprehensive analysis of the solubility profile of this compound. We will explore the theoretical principles governing its dissolution, present a predicted solubility profile across a range of common organic solvents, and provide a robust, field-proven experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[6][7] This adage encapsulates the idea that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions. For this compound, several structural features dictate its interactions:

-

Polarity: The molecule exhibits a mixed polarity. The large, non-polar surface area contributed by the aromatic tolyl ring and the aliphatic Boc group suggests an affinity for non-polar environments. However, the two tertiary nitrogen atoms of the piperazine ring and, more significantly, the polar carbamate moiety (-N-COO-) introduce considerable polarity and dipole character.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors (like N-H or O-H bonds). However, the carbonyl oxygen of the Boc group and the two piperazine nitrogens are effective hydrogen bond acceptors. This allows the molecule to interact favorably with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

-

Molecular Size: As a relatively large molecule (MW: 276.37 g/mol ), significant energy is required to break its crystal lattice forces before solvation can occur.[5]

These competing features—large non-polar regions versus distinct polar, hydrogen-bond accepting centers—result in a nuanced solubility profile, making the choice of an appropriate solvent non-trivial.

Physicochemical Profile of this compound

A clear understanding of the compound's basic properties is the first step in predicting its behavior.

| Property | Value | Reference |

| CAS Number | 681482-19-9 | [8][9] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [9] |

| Molecular Weight | 276.37 g/mol | [9] |

| Appearance | Typically a solid |

Predicted Solubility Profile in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound at ambient temperature (approx. 20-25°C). These predictions are derived from its structural characteristics and by analogy to similarly substituted N-Boc-piperazine derivatives.[10][11][12]

| Solvent | Solvent Class | Polarity | Predicted Solubility | Rationale |

| Hexane / Heptane | Non-Polar Aliphatic | Very Low | Insoluble / Very Poorly Soluble | The solvent's van der Waals forces are insufficient to overcome the solute's crystal lattice energy and solvate its polar carbamate and piperazine groups. |

| Toluene | Non-Polar Aromatic | Low | Sparingly to Moderately Soluble | π-π stacking interactions between the solvent and the tolyl group can aid dissolution, but solvation of the polar regions is still limited. |

| Diethyl Ether | Ethereal | Low | Sparingly Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall low polarity limits its solvating power for the polar groups. |

| Dichloromethane (DCM) | Halogenated | Intermediate | Highly Soluble | DCM effectively balances the ability to solvate both the non-polar regions and the polar functional groups through dipole-dipole interactions. |

| Ethyl Acetate (EtOAc) | Ester | Intermediate | Soluble to Highly Soluble | The ester group provides polarity and hydrogen bond acceptance, making it a good solvent for molecules of mixed character. |

| Tetrahydrofuran (THF) | Ethereal | Intermediate | Highly Soluble | As a polar aprotic solvent, THF is an excellent hydrogen bond acceptor and effectively solvates the entire molecule. |

| Acetone | Ketone | Polar Aprotic | Highly Soluble | The polar carbonyl group effectively solvates the polar regions of the solute. |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Moderately to Highly Soluble | Its high polarity and dipole moment allow for good solvation, making it useful for analytical applications like HPLC. |

| Isopropanol (IPA) | Polar Protic | High | Moderately Soluble | The alcohol can hydrogen bond with the solute's acceptor sites, but the large non-polar regions of the solute may limit high solubility compared to smaller alcohols. |

| Ethanol (EtOH) | Polar Protic | High | Moderately to Highly Soluble | Similar to IPA, it is a good hydrogen bond donor, and its smaller size may allow for slightly better solvation. |

| Methanol (MeOH) | Polar Protic | High | Soluble | The most polar of the common alcohols, it effectively solvates the polar groups but may be less effective for the large non-polar moieties. |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | Very Highly Soluble | DMF is a powerful, highly polar solvent capable of solvating a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Very Highly Soluble | As one of the strongest common organic solvents, DMSO is an excellent choice for creating concentrated stock solutions for biological assays. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is the gold standard. The Shake-Flask method is the most reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[13] It is designed to ensure that a saturated solution is formed, providing a true measure of the maximum concentration of the solute in a given solvent at a specific temperature.

Protocol: Shake-Flask Method for Solubility Determination

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

5.1 Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator placed in a temperature-controlled environment

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis recommended) or a UV-Vis spectrophotometer.

5.2 Experimental Workflow

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be visually apparent (e.g., 5-10 mg in 1 mL of solvent).

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure the dissolution rate is no longer changing.[14][15]

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the controlled temperature for at least 1 hour to allow larger particles to settle.

-

To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) at the same controlled temperature.

-

Self-Validation Step: The presence of a solid pellet post-centrifugation confirms that a saturated solution was achieved.

-

-

Sample Collection and Dilution:

-

Carefully draw the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

Immediately pass the supernatant through a syringe filter into a clean, tared vial. This removes any remaining microscopic particles.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring its concentration into the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample(s) by HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve (absorbance vs. concentration) and determine the concentration of the diluted sample using its measured response.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Conceptual Model of 'Like Dissolves Like'.

Discussion and Practical Implications

The solubility profile of this compound is dominated by its mixed physicochemical nature. Its poor solubility in non-polar aliphatic solvents like hexane is expected due to the inability of these solvents to solvate the polar carbamate and piperazine functionalities. Conversely, its high solubility in polar aprotic solvents like DCM, THF, and DMSO stems from their ability to effectively solvate both the non-polar regions and engage in strong dipole-dipole interactions and hydrogen bond acceptance with the polar groups. Polar protic solvents like methanol and ethanol are also effective, though the large non-polar surface area may slightly reduce its solubility compared to smaller, more polar compounds.

For professionals in drug development, these insights have direct applications:

-

Chemical Synthesis: For reactions involving this compound, solvents like DCM or THF are excellent choices to ensure all reactants remain in a single phase, promoting higher reaction rates and yields.

-

Purification:

-

Chromatography: A mobile phase system like ethyl acetate/hexane would be effective for column chromatography, as the differential solubility allows for good separation.

-

Crystallization: A solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixture like Toluene/Heptane or Ethanol/Water could be explored to induce crystallization upon cooling.

-

-

Biological Screening: For in vitro assays, preparing a highly concentrated stock solution is paramount. DMSO is the industry-standard solvent for this purpose due to its exceptional solvating power for a wide range of organic molecules.

By combining theoretical prediction with robust experimental verification, researchers can confidently handle and utilize this compound, accelerating the pace of discovery and development.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. 681482-19-9[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 11. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 12. N- BOC Piperazine [intersperse.in]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(4-methylphenyl)piperazine

Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate, commonly known as 1-Boc-4-(4-methylphenyl)piperazine. Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes predictive data with fundamental spectroscopic principles to offer a comprehensive analytical profile of the compound. We will explore its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing insights into spectral interpretation and standard data acquisition protocols.

Introduction and Molecular Structure

This compound is a common intermediate in medicinal chemistry, frequently used in the synthesis of pharmacologically active agents. The piperazine moiety is a privileged scaffold in drug discovery, and the Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at the otherwise reactive secondary amine. The 4-methylphenyl (p-tolyl) group provides a lipophilic aromatic handle for further molecular elaboration.

Accurate structural confirmation and purity assessment are critical for its use in synthesis. Spectroscopic methods provide a definitive, non-destructive means to achieve this. This guide details the expected spectroscopic data for this compound, offering a benchmark for its identification.

The structure consists of a central piperazine ring, protected at the N1 position with a Boc group and substituted at the N4 position with a p-tolyl group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H) and carbon (¹³C) atoms.[1][2]

¹H NMR Spectroscopy: Analysis and Interpretation

Proton NMR (¹H NMR) reveals the electronic environment of each unique proton in the molecule. The chemical shift (δ) is influenced by shielding (electron-donating groups) and deshielding (electron-withdrawing groups) effects.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.12 | d | 2H | Ar-H (ortho to N) | Aromatic protons on a p-disubstituted ring, appearing as a doublet. |

| ~ 6.88 | d | 2H | Ar-H (meta to N) | Aromatic protons coupled to the other set, shifted slightly upfield. |

| ~ 3.60 | t | 4H | N-CH₂ (Boc side) | Protons on carbons adjacent to the Boc-protected nitrogen. |

| ~ 3.15 | t | 4H | N-CH₂ (Aryl side) | Protons on carbons adjacent to the nitrogen connected to the aromatic ring. |

| ~ 2.29 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring, appearing as a singlet. |

| ~ 1.48 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, highly shielded and appearing as a sharp singlet. |

Note: Multiplicities are simplified (t = triplet, d = doublet, s = singlet). In reality, the piperazine protons may appear as complex multiplets or broad triplets.

¹³C NMR Spectroscopy: Analysis and Interpretation

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 154.9 | C=O (Boc) | Carbonyl carbon of the carbamate group, highly deshielded. |

| ~ 149.2 | Ar-C (C-N) | Aromatic carbon directly attached to the piperazine nitrogen. |

| ~ 129.8 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to the methyl group. |

| ~ 129.6 | Ar-CH | Aromatic methine carbons meta to the nitrogen. |

| ~ 116.5 | Ar-CH | Aromatic methine carbons ortho to the nitrogen. |

| ~ 80.0 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~ 50.5 | N-C H₂ (Aryl side) | Piperazine carbons adjacent to the aromatic ring. |

| ~ 44.2 | N-C H₂ (Boc side) | Piperazine carbons adjacent to the Boc-protected nitrogen. |

| ~ 28.4 | -C(C H₃)₃ (Boc) | Equivalent methyl carbons of the tert-butyl group. |

| ~ 20.4 | Ar-CH₃ | Methyl carbon on the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate.[4]

Predicted IR Absorption Frequencies (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~ 2975-2850 | Strong | C-H stretch | Aliphatic (Piperazine, Boc, -CH₃) |

| ~ 1695 | Strong | C=O stretch | Amide/Carbamate (Boc group) |

| ~ 1515 | Medium | C=C stretch | Aromatic Ring |

| ~ 1240 | Strong | C-N stretch | Aryl-Alkyl Amine |

| ~ 1170 | Strong | C-O stretch | Carbamate (Boc group) |

The most prominent and diagnostic peak is the strong carbonyl (C=O) absorption around 1695 cm⁻¹, which is a hallmark of the Boc protecting group.[5] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.[7] For this compound, a soft ionization technique like Electrospray Ionization (ESI) is common, which typically yields the protonated molecule [M+H]⁺.[8][9]

Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion | Rationale |

|---|---|---|

| 277.2 | [M+H]⁺ | Protonated molecular ion (Calculated for C₁₆H₂₅N₂O₂⁺: 277.1965) |

| 221.1 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group.[10] |

| 177.1 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da), leaving the p-tolylpiperazine fragment. |

| 176.1 | [M-Boc]⁺ | p-tolylpiperazine radical cation. |

The fragmentation is dominated by the facile cleavage of the Boc group, which is a characteristic pathway for N-Boc protected amines.[11][12]

Caption: Plausible ESI-MS fragmentation pathway for this compound.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13] Ensure the solid is fully dissolved to avoid spectral artifacts.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument on the sample to maximize magnetic field homogeneity.

-

For ¹H NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.[14]

-

-

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]

FTIR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[16]

-

Apply one or two drops of the solution onto a clean salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[17]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.[18]

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[19]

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the instrument in positive ion mode to detect the [M+H]⁺ ion.

-

Acquire data over a relevant m/z range (e.g., 100-500 amu).

-

For fragmentation data (MS/MS), select the precursor ion of interest (m/z 277) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

References

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. photometrics.net [photometrics.net]

- 4. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Basics of FTIR Spectroscopy: An Industry Guide / Innovatech [innovatechlabs.com]

- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Introduction: The Role of 1-Boc-4-(4-methylphenyl)piperazine in Modern Synthesis

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Boc-4-(4-methylphenyl)piperazine

This compound, also known by its IUPAC name tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate, is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structure combines a piperazine core, a common pharmacophore in centrally active agents, with an acid-labile tert-butoxycarbonyl (Boc) protecting group and a p-tolyl substituent. This specific arrangement makes it a valuable intermediate for synthesizing a diverse range of complex molecules, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The Boc group provides stability during multi-step syntheses and allows for selective deprotection under mild acidic conditions, a critical feature for preserving sensitive functional groups elsewhere in the molecule.[1][2]

Understanding the physical appearance and, more critically, the chemical stability of this intermediate is paramount for researchers and process chemists. Inconsistent material properties can lead to failed reactions, impure products, and unreliable biological data. This guide provides a detailed examination of the physicochemical characteristics and stability profile of this compound, offering field-proven insights and robust protocols for its handling, storage, and analysis.

Part 1: Physicochemical Characterization

The precise physical properties of a starting material are the foundation of reproducible chemical synthesis. They dictate appropriate storage, handling, and solubilization procedures.

Physical Appearance

This compound is typically supplied as a solid. Its appearance can range from a white to off-white or pale brown powder or crystalline solid.[3][4] The color variation is often indicative of trace impurities and does not necessarily impact reactivity, though a purer, white solid is generally preferred for sensitive applications. The related compound, 1-(4-methylphenyl)piperazine, is described as a white to yellow low melting solid, which is consistent with these observations.[5][6]

Core Properties

A summary of the key physicochemical properties for this compound and related compounds is presented below. It is important to note that comprehensive data for this specific molecule is not always available in the public domain; therefore, data from structurally similar compounds are included for context.

| Property | Value / Description | Comments & Rationale |

| Molecular Formula | C₁₇H₂₆N₂O₂ | Derived from its chemical structure. |

| Molecular Weight | 290.4 g/mol | Calculated from the molecular formula.[7] |

| Physical Form | Solid / Powder | Consistent with vendor specifications for similar Boc-piperazine derivatives.[3][8] |

| Melting Point | Data not consistently available for this specific derivative. The un-Boc-protected precursor, 1-(4-methylphenyl)piperazine, has a melting point of 29-32 °C.[5][6] | The Boc group typically increases the melting point compared to the parent amine. Therefore, a melting point significantly higher than 32°C is expected. |

| Solubility | Data not published. Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).[7][9] | The nonpolar tolyl group and the bulky Boc group suggest good solubility in common organic solvents, while aqueous solubility is expected to be low. |

| Storage Conditions | Store in Refrigerator (2 to 8 °C), under an inert atmosphere, in a dark space.[10] | These conditions are recommended to mitigate potential thermal, oxidative, and photolytic degradation, as discussed in the stability section.[11][12] |

Part 2: Chemical Stability and Degradation Profile

The stability of this compound is governed primarily by the lability of the Boc protecting group and the susceptibility of the piperazine nitrogens to oxidation.[13] Understanding these pathways is crucial for selecting appropriate reaction conditions, purification methods, and long-term storage strategies.

Key Degradation Pathways

-

Acid-Catalyzed Deprotection (De-Boc-ylation): The most significant instability is the cleavage of the tert-butyl carbamate bond under acidic conditions. This is, by design, the primary method for its removal in synthesis. However, unintentional exposure to acidic reagents, silica gel during chromatography (if not properly neutralized), or acidic media can lead to the premature formation of 1-(4-methylphenyl)piperazine. This reaction proceeds via protonation of the carbamate oxygen followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton.

-

Oxidation: The lone pairs on the nitrogen atoms of the piperazine ring are susceptible to oxidation.[13] This can be initiated by atmospheric oxygen, especially when catalyzed by heat, light, or trace metal ions, or by exposure to oxidizing agents. This can lead to the formation of N-oxides or other oxidative degradation products, which may complicate subsequent reactions and purification.

-

Thermal Degradation: While generally stable at recommended storage temperatures, prolonged exposure to high heat can promote degradation. For piperazine-based compounds, thermal degradation can be complex, potentially involving ring-opening or reactions between molecules.[14][15]

Diagram: Primary Degradation Pathways

The following diagram illustrates the two most common degradation pathways for this compound.

Caption: Key degradation routes for this compound.

Part 3: Experimental Protocol for Stability Assessment

To empirically determine the stability of a compound and identify potential degradants, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions that are harsher than typical storage or handling environments.

Objective

To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions, and to identify major degradation products using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

HPLC system with UV or DAD detector

-

pH meter

-

Photostability chamber

-

Oven

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of 1 mg/mL. This serves as the unstressed control and the starting material for all stress conditions.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At designated time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.[13]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.[13]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots at time points and dilute for analysis.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. At time points, cool the samples, dissolve the solid to 1 mg/mL, and dilute both for analysis.

-

Photolytic Degradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B conditions). Shield a control sample in aluminum foil. After the exposure period, prepare and dilute the samples for analysis.[11]

-

-

HPLC Analysis:

-

Analyze all stressed samples, the unstressed control, and a blank (diluent) by a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

-

Example HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

-

Column Temperature: 35°C[16]

-

-

The use of a gradient ensures that both the parent compound and any more polar or less polar degradants are effectively separated.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the unstressed control.

-

Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.

-

Identify new peaks in the stressed samples. The peak corresponding to 1-(4-methylphenyl)piperazine should be prominent in the acid-stressed sample.

-

Mass balance should be assessed to ensure that the decrease in the parent peak area is accounted for by the formation of degradant peaks.

-

Workflow Diagram: Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This compound is a robust and versatile synthetic intermediate when handled and stored correctly. Its primary physical form is a white to off-white solid, and its key chemical liability is the acid-catalyzed cleavage of the Boc protecting group. Secondary concerns include potential oxidation at the piperazine nitrogens. By adhering to recommended storage conditions—refrigeration under an inert, dark atmosphere—and by understanding its degradation profile through systematic studies, researchers can ensure the integrity of this material, leading to more reliable and reproducible outcomes in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. H63191.06 [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 39593-08-3 CAS MSDS (1-(4-METHYLPHENYL)PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3 [amp.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to 1-Boc-4-(4-methylphenyl)piperazine: Sourcing, Specification, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, 1-Boc-4-(4-methylphenyl)piperazine has emerged as a crucial intermediate. Its structure combines the pharmacologically significant piperazine scaffold with a tolyl moiety, while the tert-butoxycarbonyl (Boc) protecting group provides a handle for controlled, sequential chemical transformations. The piperazine ring is a "privileged scaffold," frequently found in approved drugs due to its ability to modulate physicochemical properties like solubility and basicity, which in turn can enhance pharmacokinetic and pharmacodynamic profiles[1][2]. This guide offers a technical overview of this compound's commercial availability, critical quality attributes for sourcing, and its role in synthetic applications, providing a framework for its effective integration into research and development workflows.

Core Chemical and Physical Identity

Accurate identification is the foundation of reproducible science. This compound is an N-Boc protected arylpiperazine derivative. The Boc group serves to deactivate one of the piperazine nitrogens, preventing side reactions and allowing for selective functionalization of the free secondary amine after its removal.

| Property | Identifier | Source |

| CAS Number | 681482-19-9 | Hoffman Fine Chemicals[3] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | Derived from structure |

| Molecular Weight | 276.38 g/mol | Derived from formula |

| Synonyms | tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate | General Chemical Nomenclature |

| Typical Appearance | White to off-white or yellowish solid/powder | Lifechem Pharma[4] |

| Purity (Typical) | ≥ 97% | Hoffman Fine Chemicals[3] |

Applications in Drug Discovery and Chemical Synthesis

The utility of this compound stems from its role as a precursor to more complex molecules. The piperazine core is a key structural element in compounds targeting the central nervous system (CNS) and other therapeutic areas.

-

CNS Receptor Ligands: Arylpiperazines are foundational structures for ligands targeting a variety of neurotransmitter receptors. The parent compound, 1-(p-tolyl)piperazine, is a known serotonin receptor ligand. By using the Boc-protected version, chemists can build upon the core structure through reactions at the unprotected nitrogen, creating derivatives with tailored affinities for specific receptors, such as dopamine (D2) and serotonin (5-HT1A) receptors.[5] This strategic modification is central to developing novel antipsychotics and antidepressants.[6]

-

Scaffold for Multi-Component Synthesis: The Boc group provides essential tactical control in multi-step syntheses. It allows the tolylpiperazine moiety to be introduced early in a synthetic sequence. Later, under specific (typically acidic) conditions, the Boc group is cleanly removed to reveal a reactive secondary amine, which can then undergo a variety of coupling reactions, such as amidation or reductive amination, to complete the synthesis of the target molecule.[5][7]

-

Precursor for Analog Synthesis: In drug development, generating a library of related compounds (analogs) is essential for structure-activity relationship (SAR) studies. This compound is an ideal starting point for such libraries. The deprotected amine can be reacted with a diverse set of building blocks (e.g., aryl halides, aldehydes, carboxylic acids) to rapidly produce a range of final compounds for biological screening.[4][5]

The diagram below illustrates the central role of this intermediate in a typical synthetic workflow.

Caption: Synthetic utility of this compound.

Commercial Availability and Supplier Vetting

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. However, ensuring the quality and consistency of the material is paramount for the integrity of experimental outcomes.

Selected Commercial Suppliers:

| Supplier | Notes on Purity / Availability |

| Hoffman Fine Chemicals | Lists a purity of 97%. Provides Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) upon request.[3] |

| Simson Pharma Limited | Offers custom synthesis and provides a COA with every compound. |

| Sigma-Aldrich (Merck) | A major global supplier, typically providing detailed specifications and supporting documentation like COAs on their product pages. |

| AbacipharmTech | Lists the compound in their catalog, indicating availability as a research chemical.[8] |

| Santa Cruz Biotechnology | Provides the compound for research use, noting it is classified as a Dangerous Good for transport.[9] |

| Cayman Chemical | Supplies related piperidine and piperazine analogs as analytical reference standards, highlighting the importance of such compounds in forensic and research applications.[10] |

Workflow for Sourcing and Qualification:

A rigorous approach to sourcing chemical intermediates is a self-validating system that prevents costly delays and ensures experimental reproducibility.

Caption: Workflow for chemical sourcing and quality validation.

Causality in Protocol:

-

Documentation First (Step B): Requesting a COA before purchase is critical. It provides the supplier's own quality assessment for a specific batch. This document is the primary basis for your initial evaluation.

-

In-House QC (Step E): Never trust a supplier's COA blindly. Independent verification is a cornerstone of trustworthy research. It confirms the material's identity and purity under your own analytical conditions, ensuring it is fit for your specific application. Discrepancies between the COA and in-house results are a major red flag.

Conclusion: A Reliable Intermediate for Innovative Chemistry

This compound is a commercially accessible and highly versatile building block. Its strategic value lies in the combination of the pharmacologically relevant arylpiperazine core and the synthetically crucial Boc protecting group. For researchers and drug development professionals, the key to leveraging this intermediate effectively is a diligent sourcing and validation process. By partnering with reputable suppliers, demanding comprehensive analytical documentation, and performing rigorous in-house quality control, scientists can ensure the integrity of their synthetic pathways and the reliability of their final results.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 8. 1-Boc-4-(4-Formylphenyl)piperazine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. scbt.com [scbt.com]

- 10. caymanchem.com [caymanchem.com]

An In-Depth Technical Safety Guide for 1-Boc-4-(4-methylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 1-Boc-4-(4-methylphenyl)piperazine (CAS No. 313665-36-8) was not publicly available. The following technical guide has been meticulously synthesized by a Senior Application Scientist, drawing upon data from structurally analogous compounds, including N-Boc-piperazine, various substituted N-Boc-arylpiperazines, and general toxicological data for the arylpiperazine class. This document is intended to provide a robust framework for risk assessment and safe handling but must be supplemented by institutional safety protocols and a thorough, compound-specific risk assessment before any experimental work begins.

Section 1: Scientific & Chemical Profile

This compound, also known as tert-butyl 4-(p-tolyl)piperazine-1-carboxylate, is a common intermediate in medicinal chemistry. The molecule integrates three key structural motifs: a piperazine ring, which often imparts aqueous solubility and acts as a versatile scaffold; a lipophilic p-tolyl (4-methylphenyl) group, which can be crucial for target engagement; and a tert-butoxycarbonyl (Boc) protecting group, which deactivates one of the piperazine nitrogens to allow for selective chemical transformations. This combination makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2]

The toxicological profile of arylpiperazine derivatives can be complex, often involving interactions with various CNS receptors.[3][4] While the Boc-protecting group may attenuate some of the typical pharmacological activities of the free piperazine nitrogen, the overall structure warrants a cautious approach to handling.

Section 2: Hazard Identification & GHS Classification (Inferred)

Based on the hazard profiles of structurally similar compounds, this compound should be treated as a hazardous substance. The following GHS classifications are inferred from close analogs like 1-Boc-4-(4-formylphenyl)piperazine and N-Boc-piperazine.[5][6]

Inferred Hazard Statements:

-

H302: Harmful if swallowed. (Based on analogs like tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate)[7]

Signal Word: Warning

Pictograms:

Summary of Potential Hazards

| Hazard Type | Description | Data Source (Analog) |

| Acute Oral Toxicity | Harmful if ingested. Ingestion may lead to gastrointestinal irritation and systemic effects. | 1-Boc-4-(4-formylphenyl)piperazine[6] |

| Skin Corrosion/Irritation | Expected to cause skin irritation upon direct contact. Prolonged contact may lead to dermatitis. | N-Boc-piperazine[5][10] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. Direct contact can result in redness, pain, and potential damage. | N-Boc-piperazine[5][10] |

| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract, causing coughing and shortness of breath. | N-Boc-piperazine[5][10] |

| Chronic Effects | The toxicological properties have not been fully investigated. Long-term exposure effects are unknown.[6] | General |

Section 3: Safe Handling & Engineering Controls

The primary principle for handling this compound is the Hierarchy of Controls . This mandates that engineering and administrative controls are prioritized over sole reliance on Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: All manipulations of this compound in solid form or in solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Containment: For weighing and transferring solid material, use of a powder containment hood or a glove box is recommended to prevent the generation of airborne dust.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[5][6]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and change them frequently, especially if contact is suspected.[6]

-

Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[5]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters.[5][6]

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

References

- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Role of 1-Boc-4-(4-methylphenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Architectural Significance of a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperazine moiety stands as a cornerstone, a privileged scaffold celebrated for its capacity to imbue molecules with favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its presence in a multitude of approved therapeutics, particularly those targeting the central nervous system (CNS), underscores its significance.[3][4] This guide delves into the nuanced yet critical role of a specific, strategically functionalized building block: 1-Boc-4-(4-methylphenyl)piperazine . We will explore its synthesis, deprotection, and subsequent elaboration into pharmacologically active agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application and potential. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for precise and controlled synthetic manipulations, making this reagent an invaluable asset in the medicinal chemist's toolbox.[5]

I. Synthesis and Chemical Properties: Mastering the Gateway to Arylpiperazines

The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[6][7] This powerful transformation allows for the direct coupling of an aryl halide (or triflate) with an amine, in this case, 1-Boc-piperazine.

The choice of a p-tolyl halide, such as 4-bromotoluene or 4-iodotoluene, provides the desired 4-methylphenyl substituent. The selection of the palladium catalyst, phosphine ligand, base, and solvent is critical for achieving high yields and purity. Sterically hindered and electron-rich phosphine ligands are often essential for facilitating the catalytic cycle, especially with less reactive aryl chlorides.[6]

Visualizing the Synthetic Pathway: Buchwald-Hartwig Amination

Caption: General scheme for the synthesis of this compound.

II. The Gateway to Bioactivity: Deprotection and Derivatization

The true utility of this compound lies in the strategic removal of the Boc protecting group, unmasking a secondary amine that serves as a versatile handle for further chemical modifications. This deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The resulting 1-(p-tolyl)piperazine is a key intermediate for the synthesis of a wide array of pharmacologically active molecules.[1]

Experimental Protocol: Deprotection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Acid Addition: To the stirred solution, add an excess of a strong acid (e.g., 4M HCl in dioxane, 5-10 eq) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Isolation: The resulting salt can be used directly in subsequent reactions or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base, 1-(p-tolyl)piperazine.

III. Applications in Medicinal Chemistry: Crafting CNS-Active Agents and Kinase Inhibitors

The 1-(p-tolyl)piperazine scaffold is a privileged motif in medicinal chemistry, frequently found in molecules targeting the central nervous system and in the development of kinase inhibitors for oncology.[3][8]

A. Central Nervous System Agents: Modulating Neurotransmitter Pathways

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[3] This makes them valuable scaffolds for the development of antidepressants, anxiolytics, and antipsychotics.

A notable example of a structurally related drug is Vortioxetine , an antidepressant with a multimodal mechanism of action. While not directly synthesized from the 4-methylphenyl derivative, its synthesis often involves the coupling of a Boc-protected arylpiperazine with a substituted aryl halide, highlighting the general synthetic strategy.[9][10][11]

Another relevant CNS-active agent is Centanafadine , a serotonin-norepinephrine-dopamine reuptake inhibitor developed for the treatment of ADHD.[2][12][13][14] The core structures of many such reuptake inhibitors feature aryl-substituted piperazines, underscoring the importance of building blocks like this compound.

Visualizing the Pathway to CNS-Active Compounds

Caption: Synthetic workflow from the building block to a CNS-active agent.

B. Kinase Inhibitors: Targeting Oncogenic Signaling Pathways

The piperazine ring is a common feature in many small-molecule kinase inhibitors, where it often serves as a linker between different recognition elements of the inhibitor and can enhance solubility and cell permeability.[6][15] The 1-(p-tolyl)piperazine moiety can be incorporated into kinase inhibitor scaffolds to probe the active site of various kinases, such as those involved in cancer cell proliferation and survival.